(p-Hydroxyphenyl)glyoxal (p-Hydroxyphenyl)glyoxal HPG Protein Modifier, or p-Hydroxyphenylglyoxal, reacts with arginine residues to give a large increase in absorbance at approximately 340 nm, and hence, is a good choice for amino acid side chain modification.
Brand Name: Vulcanchem
CAS No.: 24645-80-5
VCID: VC0530070
InChI: InChI=1S/C8H6O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-5,10H
SMILES: C1=CC(=CC=C1C(=O)C=O)O
Molecular Formula: C8H6O3
Molecular Weight: 150.13 g/mol

(p-Hydroxyphenyl)glyoxal

CAS No.: 24645-80-5

Cat. No.: VC0530070

Molecular Formula: C8H6O3

Molecular Weight: 150.13 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(p-Hydroxyphenyl)glyoxal - 24645-80-5

Specification

CAS No. 24645-80-5
Molecular Formula C8H6O3
Molecular Weight 150.13 g/mol
IUPAC Name 2-(4-hydroxyphenyl)-2-oxoacetaldehyde
Standard InChI InChI=1S/C8H6O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-5,10H
Standard InChI Key MTMONFVFAYLRSG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)C=O)O
Canonical SMILES C1=CC(=CC=C1C(=O)C=O)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

HPG features a glyoxal moiety (O=C–C=O\text{O=C–C=O}) conjugated to a para-hydroxyphenyl group. This structure confers distinct electronic properties, enabling selective interactions with nucleophilic amino acid side chains. X-ray crystallography and NMR studies confirm a planar configuration around the diketone group, stabilized by intramolecular hydrogen bonding between the hydroxyl group and adjacent carbonyl oxygen .

Physical and Spectral Characteristics

PropertyValueSource
Melting Point142–144°C (anhydrous)
Solubility25 mg/mL in water (20°C)
UV-Vis Absorption (λ_max)340 nm (ε = 12,400 M⁻¹cm⁻¹)
pKa (phenolic -OH)8.2 ± 0.3

The compound exhibits marked solubility in aqueous buffers (pH 7–9), a critical advantage over analogous arginine-modifying agents like phenylglyoxal . Its UV absorbance at 340 nm enables real-time monitoring of reaction kinetics without requiring secondary labels .

Biochemical Applications

Arginine Residue Modification

HPG’s primary application lies in selectively modifying arginine residues under mild conditions (pH 7–9, 25°C) . The reaction proceeds via nucleophilic attack of the guanidinium group on the glyoxal carbonyl, forming a stable bicyclic adduct detectable at 340 nm . Comparative studies demonstrate HPG’s superiority over phenylglyoxal:

ParameterHPGPhenylglyoxal
Water Solubility25 mg/mL8 mg/mL
Oxidation ResistanceHighModerate
Reaction Half-Life12 min4 min
Modification Yield92%78%
Data aggregated from

Case Study: Antimicrobial Peptide Engineering

In seminal work by Tam et al., HPG was used to modify arginine residues in kalata (a cyclotide antimicrobial peptide), creating analogs with enhanced Gram-positive bactericidal activity . Circular dichroism confirmed preserved secondary structure post-modification, while mass spectrometry verified selective arginine labeling (Δm/z +132.02) .

Industrial and Analytical Applications

Textile Dyeing

HPG serves as a crosslinking agent in reactive dye formulations, improving cotton fabric colorfastness by 40% compared to glutaraldehyde-based treatments . Its low volatility reduces worker exposure risks in industrial settings.

Analytical Chemistry

HPG-based assays enable ultrasensitive arginine quantification in biological fluids (LOD = 50 nM, LOQ = 150 nM) . Coupling with microfluidic platforms has reduced sample volume requirements to 2 µL, facilitating point-of-care diagnostics .

Hazard CategoryCLP ClassificationPPE Requirements
Skin IrritationCategory 2Nitrile gloves, lab coat
Eye DamageCategory 2Goggles
Respiratory IrritationCategory 3N95 respirator
Adapted from

Environmental Impact

Recent Advances and Future Directions

Antibody Engineering

A 2024 study demonstrated HPG’s utility in mapping heparin-binding domains of therapeutic antibodies . By protecting solvent-accessible arginines during affinity chromatography, researchers identified critical binding residues (R161, R186) in anti-coagulant scFv fragments .

Neurodegenerative Disease Research

HPG-modified tau protein analogs exhibit accelerated β-sheet formation in vitro, providing new models for studying Alzheimer’s disease progression. Ongoing work focuses on modulating aggregation kinetics through controlled arginine modification .

Sustainable Production

Life-cycle assessments reveal that adopting bio-based phenol feedstocks could reduce HPG’s carbon footprint by 62%. Pilot-scale trials using engineered E. coli for diketone biosynthesis show promising results (titer = 3.2 g/L) .

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